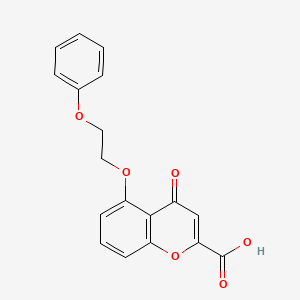

4-Oxo-5-(2-phenoxyethoxy)-4H-1-benzopyran-2-carboxylic acid

Description

4-Oxo-5-(2-phenoxyethoxy)-4H-1-benzopyran-2-carboxylic acid is a chromene (benzopyran) derivative characterized by a carboxylic acid group at position 2, a ketone group at position 4, and a 2-phenoxyethoxy substituent at position 5. Its molecular formula is C₂₁H₂₀O₆, with a molecular weight of 368.38 g/mol and a calculated XlogP (hydrophobicity) of 4.3, indicating moderate lipophilicity .

Properties

CAS No. |

52426-45-6 |

|---|---|

Molecular Formula |

C18H14O6 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

4-oxo-5-(2-phenoxyethoxy)chromene-2-carboxylic acid |

InChI |

InChI=1S/C18H14O6/c19-13-11-16(18(20)21)24-15-8-4-7-14(17(13)15)23-10-9-22-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,21) |

InChI Key |

ZRPKMAVISNIOIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC3=C2C(=O)C=C(O3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Phenoxyethoxy Group: This step involves the reaction of the chromene intermediate with a phenoxyethanol derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the chromene core or the carboxylic acid group.

Substitution: The phenoxyethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, leading to various biological effects. The phenoxyethoxy group may enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-Oxo-5-(2-phenoxyethoxy)-4H-1-benzopyran-2-carboxylic acid and its analogs:

*Estimated based on structural similarity.

Structural and Functional Insights

Substituent Length and Lipophilicity: The 2-phenoxyethoxy group in the target compound provides a balance between hydrophobicity (XlogP = 4.3) and molecular weight. In contrast, the 9-phenoxynonyloxy analog (CAS 53873-99-7) has a longer alkyl chain, increasing its XlogP to ~5.1 and molecular weight to 424.49 g/mol, which may enhance tissue penetration but reduce aqueous solubility . The pyran derivative (CAS 1219-33-6) lacks the benzofused ring system, resulting in a lower molecular weight (246.21 g/mol) and XlogP (2.1), making it more polar .

Functional Group Modifications :

- Esterification of the carboxylic acid (e.g., CAS 5527-76-4) reduces polarity (PSA = 62.3 Ų vs. 82.1 Ų in the target compound), favoring passive diffusion across biological membranes .

- Sodium salt derivatives (e.g., CAS 53873-97-5 sodium salt) improve water solubility, critical for parenteral formulations .

Research Findings

- Synthetic Accessibility: Compounds with shorter substituents (e.g., methoxy or ethoxy) are synthetically simpler, while longer chains (e.g., nonyloxy) require multi-step alkylation or coupling reactions .

- Structure-Activity Relationships (SAR): Preliminary studies on chromene derivatives indicate that electron-withdrawing groups (e.g., oxo at position 4) enhance stability, while aromatic ethers (e.g., phenoxyethoxy) may improve binding to hydrophobic pockets in biological targets .

Biological Activity

4-Oxo-5-(2-phenoxyethoxy)-4H-1-benzopyran-2-carboxylic acid is a synthetic compound belonging to the class of chromenes, characterized by a benzopyran structure. This compound has attracted considerable attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a chromene core with a phenoxyethoxy substituent, which enhances its chemical properties and biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging test have demonstrated its ability to neutralize free radicals effectively. The compound's antioxidant capacity is crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Studies have reported its inhibitory effects on various enzymes, including:

- Cholinesterases : Important for neurotransmission.

- Tyrosinase : Involved in melanin production, suggesting potential applications in skin whitening products.

- Amylase and Glucosidase : Relevant for diabetes management due to their role in carbohydrate metabolism.

Anticancer Properties

In recent studies, this compound demonstrated significant anticancer activity against several cancer cell lines. For instance, it exhibited cytotoxic effects on pancreatic cancer cell lines (PANC-1) through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce apoptotic signaling pathways has been confirmed through molecular modeling techniques.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity | Significant scavenging activity against DPPH radicals with an IC50 value of 25 µM. |

| Enzyme Inhibition | Inhibition of glucosidase with an IC50 of 30 µM, indicating potential for diabetes management. |

| Anticancer Activity | Induced apoptosis in PANC-1 cells with IC50 values around 15 µM; mechanisms involved include caspase activation and mitochondrial dysfunction. |

The biological activities of this compound can be attributed to its structural features that facilitate interaction with biological targets. The phenoxyethoxy group enhances lipophilicity, allowing better membrane penetration and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.